molecular formula C16H8Cl2N2O4 B2497803 JMJD7-IN-1 CAS No. 311316-96-8

JMJD7-IN-1

Cat. No.: B2497803
CAS No.: 311316-96-8
M. Wt: 363.15
InChI Key: YKPUGYXWOBGQLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JMJD7-IN-1 involves several steps, starting with the preparation of the core structure, which is a benzoic acid derivative. The key steps include:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Chlorination: Addition of chlorine atoms to specific positions on the aromatic ring.

    Esterification: Formation of an ester linkage with 8-quinolinol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, followed by purification processes such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: JMJD7-IN-1 primarily undergoes:

    Hydroxylation: Catalyzed by 2-oxoglutarate and Fe(II) dependent oxygenases.

    Demethylation: Involving the removal of methyl groups from lysine residues on histone proteins.

Common Reagents and Conditions:

    Hydroxylation: Requires 2-oxoglutarate, Fe(II), and molecular oxygen.

    Demethylation: Involves cofactors such as 2-oxoglutarate and Fe(II).

Major Products:

Scientific Research Applications

JMJD7-IN-1 has a wide range of applications in scientific research:

Mechanism of Action

JMJD7-IN-1 exerts its effects by inhibiting the enzymatic activity of JMJD7. JMJD7 is a lysyl hydroxylase that modifies developmentally regulated GTP-binding proteins and has histone endopeptidase activity. By inhibiting JMJD7, this compound prevents the hydroxylation and demethylation of histone proteins, leading to alterations in gene expression and cellular functions .

Comparison with Similar Compounds

    JMJD5-IN-1: Another inhibitor targeting the Jumonji domain-containing protein 5.

    JMJD6-IN-1: Inhibits the Jumonji domain-containing protein 6.

Uniqueness of JMJD7-IN-1: this compound is unique due to its specific inhibition of JMJD7, which has distinct roles in histone modification and gene regulation compared to other Jumonji domain-containing proteins. This specificity makes this compound a valuable tool for studying the unique functions of JMJD7 in various biological processes .

Properties

IUPAC Name

(5-nitroquinolin-8-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPUGYXWOBGQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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